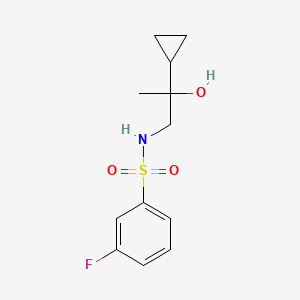

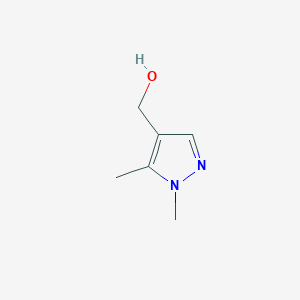

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the starting materials, and the conditions under which the synthesis occurs.Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

Physical and chemical properties include things like melting point, boiling point, solubility, and stability. These properties can be determined experimentally or predicted using computational methods.Wissenschaftliche Forschungsanwendungen

Fluorination Reactions

N-Fluorobenzenesulfonamide derivatives, including compounds similar to N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide, are used in fluorination reactions. For instance, they have been utilized in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, achieving high yields and enantioselectivities (Wang et al., 2014).

Synthesis of Biologically Active Molecules

These compounds are instrumental in synthesizing biologically active molecules. For example, they are used in the creation of selective cyclooxygenase-2 inhibitors, with fluorine atoms introduced to preserve COX-2 potency and increase selectivity (Hashimoto et al., 2002).

Enantiodivergent Synthesis

They play a role in enantiodivergent synthesis, as seen in the production of mirror images of compounds like 3'-fluorothalidomide using N-fluorobenzenesulfonimide (NFSI) (Yamamoto et al., 2011).

Imaging Agents

In medical imaging, fluorine-18 labeled analogs of hypoglycemic drugs, derived from benzenesulfonamide compounds, have been synthesized for potential use as β-cell imaging agents (Shiue et al., 2001).

Complex Synthesis

These compounds are also used in the synthesis of complex molecular structures, such as platinum(II) dithiocarbimato complexes, where 4-fluorobenzenesulfonamide acts as a reactant (Amim et al., 2008).

Drug Development

Sulfonamide derivatives, including those related to N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide, are investigated for their potential as antitumor agents, with some showing promising activity against cancer cells (Subramanyam et al., 2017).

Chemical Bond Formation

N-Fluorobenzenesulfonimide has been effectively used as a source for nucleophilic nitrogen or nitrogen radicals in the formation of carbon-nitrogen bonds (Li & Zhang, 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO3S/c1-12(15,9-5-6-9)8-14-18(16,17)11-4-2-3-10(13)7-11/h2-4,7,9,14-15H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVSDCSJJSZPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=CC(=C1)F)(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyclopropyl-2-hydroxypropyl)-3-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2413878.png)

![2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2413879.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2413886.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2413901.png)